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Abstract

Tozadenant (SYN115) is a potent and selective adenosine Az2A receptor antagonist that was
developed for the treatment of Parkinson's disease (PD). This document provides an in-depth
technical overview of the preclinical pharmacology of Tozadenant, summarizing its mechanism
of action, in vitro and in vivo receptor binding characteristics, pharmacokinetic profiles across
species, and efficacy in established animal models of both motor and non-motor symptoms of
Parkinson's disease. All quantitative data are presented in structured tables for clarity, and key
experimental protocols are detailed. Signaling pathways and experimental workflows are
visualized using Graphviz diagrams to facilitate understanding. While showing promise in
preclinical and early clinical studies, the development of Tozadenant was discontinued due to
safety concerns, specifically cases of agranulocytosis observed in Phase 3 trials.[1][2] This
guide serves as a comprehensive preclinical reference for researchers in the field.

Mechanism of Action

Tozadenant functions as a selective antagonist of the adenosine A2A receptor.[3][4] In the
basal ganglia, particularly the striatum, A2A receptors are densely co-localized with dopamine
D2 receptors on medium spiny neurons of the indirect pathway.[4] Activation of A2A receptors
by endogenous adenosine exerts an inhibitory effect on D2 receptor function. By blocking these
A2A receptors, Tozadenant negates this tonic inhibition, thereby enhancing dopamine D2
receptor signaling. This mechanism is believed to help rebalance the disrupted motor control
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circuits in Parkinson's disease, offering a non-dopaminergic approach to symptom
management.
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Caption: Tozadenant blocks A2A receptors, preventing cAMP buildup and disinhibiting D2
receptor function.

In Vitro Pharmacology

Tozadenant demonstrates high affinity for the adenosine AzA receptor with significant
selectivity over the A1 subtype. Radioligand binding assays are crucial for determining these
affinity constants (Ki).

. indi ini

Receptor Subtype Species Ki (nM) Selectivity (A1/A2A)
Adenosine A2A Human 49-115 >114-fold
Adenosine A1 Human 1,320

Data sourced from references.

Experimental Protocol: Radioligand Binding Assay
(General Protocol)

This protocol outlines the general procedure for determining the binding affinity of a test
compound like Tozadenant to adenosine receptors.

o Tissue Preparation: Membranes are prepared from cells expressing the specific human
adenosine receptor subtype (A1 or A2A).
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Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g.,
[3H]ZM241385 for A2A) is used.

Assay: The cell membranes are incubated with the radioligand and varying concentrations of
the test compound (Tozadenant).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber
filters.

Quantification: The radioactivity trapped on the filters, representing the amount of bound
radioligand, is measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The affinity constant (Ki) is then calculated
using the Cheng-Prusoff equation: Ki = I1Cso / (1 + [L]/KD), where [L] is the concentration of
the radioligand and Kb is its dissociation constant.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution,
metabolism, and excretion (ADME) profile of a drug candidate. Data from rat studies provide a
foundational understanding of Tozadenant's behavior in vivo.

Data Presentation: Pharmacokinetic Parameters in Rats
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Administr . .
. Dose Cmax AUCo-t Bioavaila
ation Tmax (h) T% (h) .
(mglkg) (ng/mL) (ng-h/imL) bility (F%)
Route
Intravenou 487.6 = 519.2 +
1 0.08 1.4+£0.2 -
s (IV) 121.7 37.9
Intravenou 2406.7 2697.1
5 0.08 14+0.2 -
s (IV) 450.9 136.6
148.6 + 3731+
Oral (PO) 1 0.5 1.8+0.3 71.9%
28.1 103.1
868.9 + 1856.3 £
Oral (PO) 5 1.0 1.9+0.3 68.8%
242 .4 373.9

Data presented as mean + SD. Sourced from a 2019 study on Tozadenant pharmacokinetics
in rats.

Experimental Protocol: Rat Pharmacokinetic Study

e Animals: Male Sprague-Dawley rats are used. Animals are cannulated (e.g., in the jugular
vein) for serial blood sampling.

e Drug Administration:

o Intravenous (IV): Tozadenant is dissolved in a suitable vehicle and administered as a
bolus injection into the tail vein at doses of 1 and 5 mg/kg.

o Oral (PO): Tozadenant is administered by oral gavage at doses of 1 and 5 mg/kg.

» Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined
time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

e Plasma Analysis: Plasma is separated by centrifugation. The concentration of Tozadenant in
the plasma samples is quantified using a validated Liquid Chromatography-Mass
Spectrometry (LC-MS/MS) method.
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+ Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and
elimination half-life (T%2). Oral bioavailability (F) is calculated as (AUC_oral / AUC_1V) x
(Dose_IV / Dose_oral) x 100.

Preclinical Efficacy

Tozadenant has been evaluated in various animal models to assess its potential therapeutic
utility for both motor and non-motor symptoms associated with Parkinson's disease.

Efficacy in Motor Symptom Models

The efficacy of Tozadenant on motor deficits is typically assessed in neurotoxin-induced
models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.

Induction of Parkinsonian Model
(e.g., 6-OHDA in Rats or MPTP in Primates)

Post-Lesion Recovery & Stabilization

Baseline Motor Assessment
(e.g., Apomorphine-induced rotations, Clinical Rating Score)

Drug Administration
(Vehicle vs. Tozadenant +/- L-DOPA)

Post-Treatment Motor Assessment

Data Analysis
(Comparison to Baseline and Vehicle)

Motor Efficacy Study Workflow
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Caption: A typical workflow for assessing the efficacy of a compound on motor symptoms in
preclinical models.

e Rationale: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats
causes a loss of dopamine neurons, mimicking the pathology of PD. This leads to motor
asymmetry, which can be quantified by observing rotational behavior induced by dopamine
agonists like apomorphine or L-DOPA.

o Experimental Protocol:

o

Lesioning: Male rats receive a unilateral injection of 6-OHDA into the medial forebrain
bundle or substantia nigra.

o Confirmation: After a recovery period, the lesion is confirmed by observing robust
contralateral (away from the lesion) rotations following an apomorphine challenge.

o Treatment: Animals are treated with Tozadenant, often as an adjunct to a sub-threshold
dose of L-DOPA.

o Assessment: The number of full contralateral rotations over a set period (e.g., 90-120
minutes) is recorded and compared between treatment groups. An effective compound will
potentiate the L-DOPA response, leading to more rotations.

o Rationale: Systemic administration of MPTP to non-human primates (e.g., macaques or
marmosets) causes bilateral parkinsonism that closely resembles human PD, including
symptoms like bradykinesia, rigidity, and tremor. This is considered a gold-standard model
for preclinical PD research.

o Experimental Protocol:

o

Induction: Parkinsonism is induced by repeated intramuscular or intravenous injections of
MPTP.

Stabilization: Animals are allowed to stabilize for several weeks to months until they exhibit

o

a stable parkinsonian phenotype.

o

Baseline Assessment: Motor disability is scored using a validated clinical rating scale
(CRS) that assesses posture, gait, bradykinesia, and tremor. Spontaneous locomotor
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activity may also be measured.

o Treatment: Animals are treated with Tozadenant, either as a monotherapy or in
combination with L-DOPA.

o Assessment: Clinical rating scores and locomotor activity are measured post-treatment
and compared to baseline and vehicle-treated controls. A reduction in the CRS score

indicates improved motor function.

Note: While a 2017 abstract by Kostrub et al. references a 2015 study by Michel et al.
demonstrating Tozadenant's efficacy in improving motor function in animal models, specific
quantitative data from that primary source could not be retrieved in the current search.
Published clinical trial data confirms that Tozadenant improves motor function in animal

models of Parkinson's disease.

Efficacy in Non-Motor Symptom Models

Tozadenant has also been investigated for its potential to alleviate non-motor symptoms of PD,

such as depression and anxiety.

Dose
. Key Result vs.
Model Species (mglkg, ) . p-value
Endpoint Vehicle
oral)
Forced Swim % Reduction
Rat 3 _ - 10.6% 0.13
Test in Immobility
Forced Swim % Reduction
Rat 10 , 3 27.3% 0.02
Test in Immobility
Forced Swim % Reduction
Rat 30 , - 31.5% 0.003
Test in Immobility
% Increase in
Elevated o
Rat 30 Time in Open  152% 0.02
Plus-Maze

Arms

Data sourced from Kostrub et al., Movement Disorders, 2017.
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e Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water
(e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.

e Procedure: Rats are administered a single oral dose of Tozadenant or vehicle. After a set
pre-treatment time (e.g., 60 minutes), they are placed in the water-filled cylinder for a test
session (e.g., 5-6 minutes).

e Scoring: The session is video-recorded. An observer, blind to the treatment, scores the
duration of immobility. Immobility is defined as the state where the animal makes only the
minimal movements necessary to keep its head above water.

e Analysis: The total time spent immobile is calculated and compared between the
Tozadenant-treated groups and the vehicle control group. A significant reduction in
immobility time is indicative of an antidepressant-like effect.

e Apparatus: The maze consists of four arms (e.g., 50 cm long, 10 cm wide) arranged in a plus
shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high
walls (closed arms), while the other two are exposed (open arms).

e Procedure: Rats receive a single oral dose of Tozadenant or vehicle. Following a pre-
treatment period, each rat is placed in the center of the maze, facing an open arm.

e Scoring: The animal's behavior is recorded for a set duration (e.g., 5 minutes). The time
spent in the open arms and the number of entries into the open arms are measured, typically
using an automated video-tracking system.

e Analysis: The time spent in the open arms (often expressed as a percentage of the total
time) is compared between drug-treated and vehicle groups. An increase in the time spent in
the open arms suggests an anxiolytic-like effect.

Conclusion

The preclinical data for Tozadenant (SYN115) robustly demonstrate its intended mechanism
as a potent and selective adenosine Az2A receptor antagonist. Pharmacokinetic studies in rats
show good oral bioavailability and a dose-dependent exposure profile. Efficacy studies in
established rodent models provide evidence for its potential to alleviate both motor and non-
motor (anxiolytic and antidepressant-like) symptoms relevant to Parkinson's disease. While this
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preclinical profile was promising and supported its advancement into later-stage clinical trials,
the program was ultimately halted due to severe adverse events, highlighting the critical
importance of toxicology and safety pharmacology in drug development. The data and
protocols summarized in this guide remain a valuable technical resource for the ongoing
development of A2A antagonists and other non-dopaminergic therapies for neurodegenerative
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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